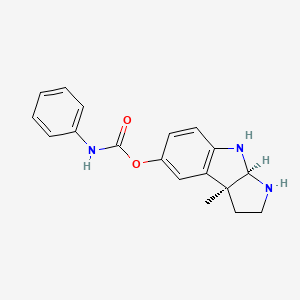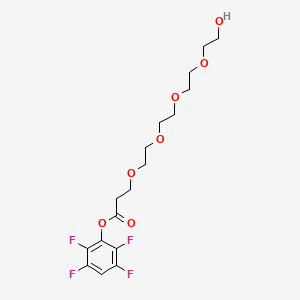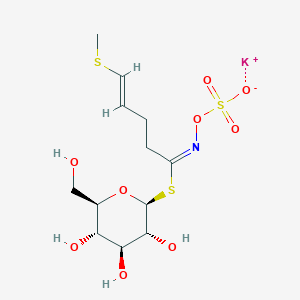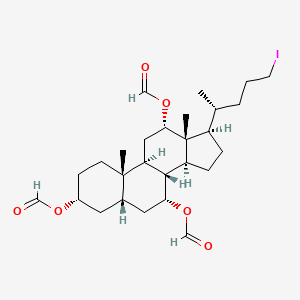
(3alpha,5beta,7alpha,12alpha)-24-Iodocholane-3,7,12-triol Triformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3alpha,5beta,7alpha,12alpha)-24-Iodocholane-3,7,12-triol Triformate is a complex organic compound that belongs to the class of iodinated steroids. This compound is characterized by the presence of an iodine atom at the 24th position and three hydroxyl groups at the 3rd, 7th, and 12th positions, each of which is esterified with formic acid. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha,5beta,7alpha,12alpha)-24-Iodocholane-3,7,12-triol Triformate typically involves multiple steps, starting from a suitable steroid precursor. The iodination at the 24th position can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The hydroxyl groups at the 3rd, 7th, and 12th positions are then esterified with formic acid using formic anhydride or formyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3alpha,5beta,7alpha,12alpha)-24-Iodocholane-3,7,12-triol Triformate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding deiodinated steroid.
Substitution: Formation of various substituted steroids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3alpha,5beta,7alpha,12alpha)-24-Iodocholane-3,7,12-triol Triformate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of (3alpha,5beta,7alpha,12alpha)-24-Iodocholane-3,7,12-triol Triformate involves its interaction with specific molecular targets and pathways. The iodine atom and the esterified hydroxyl groups play crucial roles in its biological activity. The compound may interact with cellular receptors, enzymes, or ion channels, leading to modulation of signaling pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
(3alpha,5beta,7alpha,12alpha)-Cholane-3,7,12-triol: Lacks the iodine atom and formate esters.
(3alpha,5beta,7alpha,12alpha)-24-Bromocholane-3,7,12-triol Triformate: Contains a bromine atom instead of iodine.
(3alpha,5beta,7alpha,12alpha)-24-Iodocholane-3,7,12-triol: Lacks the formate esters.
Uniqueness
The presence of the iodine atom at the 24th position and the esterified hydroxyl groups at the 3rd, 7th, and 12th positions make (3alpha,5beta,7alpha,12alpha)-24-Iodocholane-3,7,12-triol Triformate unique. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C27H41IO6 |
|---|---|
Peso molecular |
588.5 g/mol |
Nombre IUPAC |
[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-diformyloxy-17-[(2R)-5-iodopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate |
InChI |
InChI=1S/C27H41IO6/c1-17(5-4-10-28)20-6-7-21-25-22(13-24(34-16-31)27(20,21)3)26(2)9-8-19(32-14-29)11-18(26)12-23(25)33-15-30/h14-25H,4-13H2,1-3H3/t17-,18+,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
Clave InChI |
WSCYWNVMTSPMCJ-XJZYBRFWSA-N |
SMILES isomérico |
C[C@H](CCCI)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OC=O)C)OC=O)OC=O)C |
SMILES canónico |
CC(CCCI)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC=O)C)OC=O)OC=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S,4S,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol](/img/structure/B13428963.png)
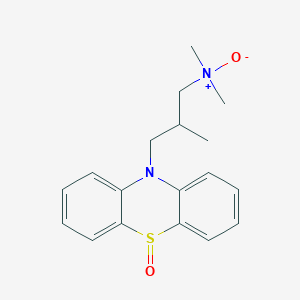
![4-[4-(Benzyloxy)phenyl]butyl methanesulfonate](/img/structure/B13428983.png)
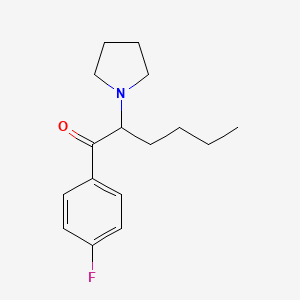
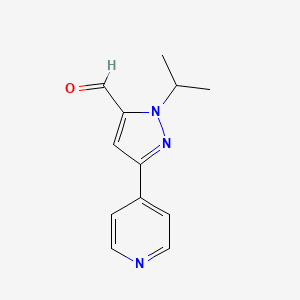
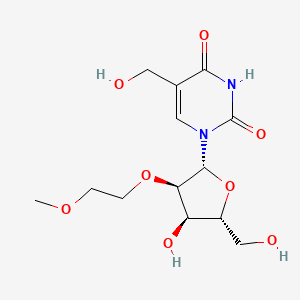
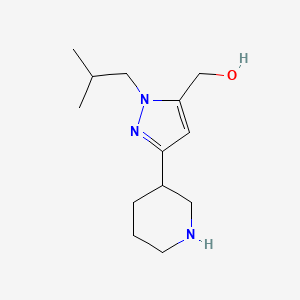
![N-((3S,4S)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine](/img/structure/B13429022.png)
![1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B13429030.png)
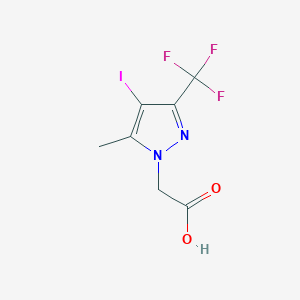
![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13429039.png)
